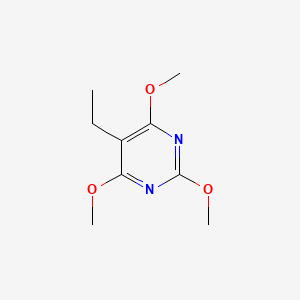
3-((2-Morpholinoethyl)sulfonyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((2-Morpholinoethyl)sulfonyl)aniline: is an organic compound with the molecular formula C10H14N2O3S It is characterized by the presence of a morpholine ring, a sulfonyl group, and an aniline moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Morpholinoethyl)sulfonyl)aniline typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized from 1,2-amino alcohols through a sequence of coupling, cyclization, and reduction reactions.
Sulfonylation: The sulfonyl group is introduced via sulfonylation reactions.
Coupling with Aniline: The final step involves coupling the morpholine and sulfonyl groups with an aniline derivative to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale sulfonylation and coupling reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
3-((2-Morpholinoethyl)sulfonyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur on the aniline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Sulfonyl chlorides and sulfonic acids are typical reagents for sulfonylation reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted aniline derivatives.
科学研究应用
3-((2-Morpholinoethyl)sulfonyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the production of advanced materials and as a precursor for other functional compounds.
作用机制
The mechanism of action of 3-((2-Morpholinoethyl)sulfonyl)aniline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, potentially leading to therapeutic effects such as inhibition of microbial growth or cancer cell proliferation.
相似化合物的比较
Similar Compounds
- 3-(Morpholinosulfonyl)aniline
- 4-(Morpholinosulfonyl)aniline
- 4-Methyl-3-(morpholine-4-sulfonyl)-phenylamine
Uniqueness
3-((2-Morpholinoethyl)sulfonyl)aniline is unique due to its specific combination of a morpholine ring, sulfonyl group, and aniline moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
属性
分子式 |
C12H18N2O3S |
|---|---|
分子量 |
270.35 g/mol |
IUPAC 名称 |
3-(2-morpholin-4-ylethylsulfonyl)aniline |
InChI |
InChI=1S/C12H18N2O3S/c13-11-2-1-3-12(10-11)18(15,16)9-6-14-4-7-17-8-5-14/h1-3,10H,4-9,13H2 |
InChI 键 |
OVYWFLUKXBJWPH-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1CCS(=O)(=O)C2=CC=CC(=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Indolo[1,2-a]quinoxalin-6(5H)-one](/img/structure/B15246287.png)
![5-(Propan-2-yl)[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one](/img/structure/B15246288.png)
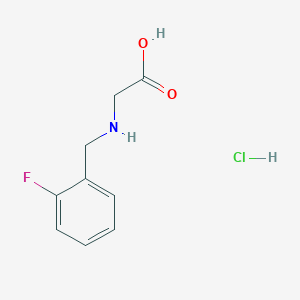
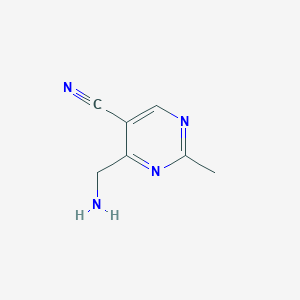
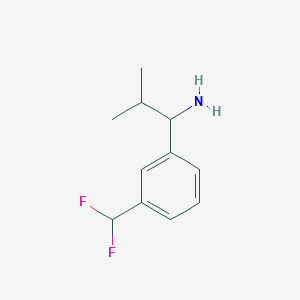
![8-Hydrazinyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B15246308.png)
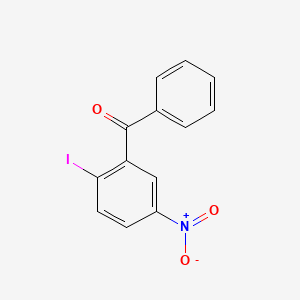
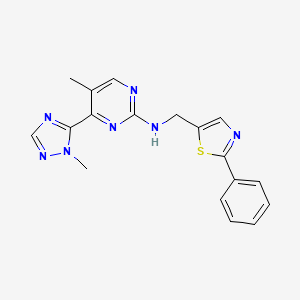
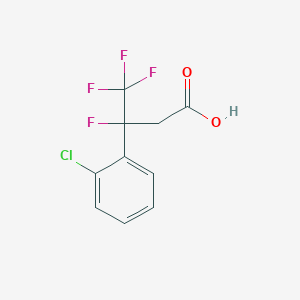
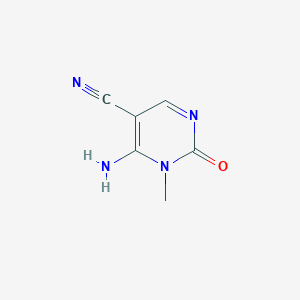

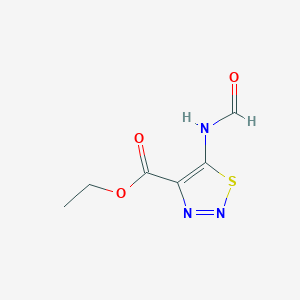
![6-Methyl-[1,2,4]triazolo[1,5-b][1,2,4]triazine](/img/structure/B15246370.png)
